(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tert-butoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid involves its ability to form stable complexes with various electrophiles. The boronic acid group acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in cross-coupling reactions, where the compound serves as a key intermediate .
Comparison with Similar Compounds
- (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
- (1-(tert-Butoxycarbonyl)-1H-pyrrole-2-yl)boronic acid
Uniqueness: (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in selective synthetic applications .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-6(9(13)14)4-5-10-11/h4-5,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIJKCROWPJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674568 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-54-3 | |
Record name | 1-(1,1-Dimethylethyl) 5-borono-1H-pyrazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-5-boronic acid, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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